molecular formula C7H4BrNOS B2781979 4-Bromo-1,2-benzothiazol-3-one CAS No. 2137981-11-2

4-Bromo-1,2-benzothiazol-3-one

Cat. No.: B2781979
CAS No.: 2137981-11-2
M. Wt: 230.08
InChI Key: SKQSWWBPKMUEHL-UHFFFAOYSA-N
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Description

4-Bromo-1,2-benzothiazol-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The presence of a bromine atom at the 4-position of the benzothiazole ring enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

4-Bromo-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

Benzisothiazolinone, a related compound, is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Bromoderivatives of benzofused 1,2,5-thiadiazoles, which include “4-Bromo-1,2-benzothiazol-3-one”, are important precursors for the synthesis of dyes. These dyes are widely used to design effective photovoltaic materials . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-benzothiazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-bromophenylthioureas or o-bromophenylthiamides catalyzed by palladium . Another method includes the reaction of substituted anilines with potassium thiocyanate and bromine in acetic acid . These reactions typically require mild conditions and result in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    2-Phenylbenzothiazole: Studied for its potential as an anticancer agent.

Uniqueness

4-Bromo-1,2-benzothiazol-3-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the introduction of various functional groups through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

4-bromo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQSWWBPKMUEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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